3-Hydroxy Citalopram is a derivative of the well-known antidepressant citalopram, which belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound is characterized by the presence of a hydroxy group at the third position of the citalopram molecule, forming 3-Hydroxy Citalopram Oxalate when combined with oxalic acid. The molecular formula for this compound is , with a molecular weight of approximately 430.43 g/mol. Its primary applications are in scientific research, particularly in studies related to serotonin reuptake mechanisms and potential neuroprotective properties .
3-Hydroxy Citalopram is classified as a pharmaceutical compound derived from citalopram. It falls under the category of psychoactive substances, specifically those that modulate neurotransmitter levels in the brain. Citalopram itself is widely prescribed for treating depression and anxiety disorders, making its derivatives like 3-Hydroxy Citalopram significant in pharmacological research .
The synthesis of 3-Hydroxy Citalopram Oxalate involves several key steps:
These methods highlight the complexity involved in synthesizing this compound, emphasizing the need for precise control over reaction conditions.
The molecular structure of 3-Hydroxy Citalopram can be represented as follows:
The structural integrity of this compound is crucial for its biological activity, particularly its interaction with serotonin receptors .
3-Hydroxy Citalopram Oxalate can undergo several chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its therapeutic potential .
The mechanism of action for 3-Hydroxy Citalopram primarily involves its interaction with the serotonin transporter (SERT).
Pharmacokinetics for this compound are likely similar to those of citalopram, with a mean terminal half-life around 35 hours. Steady-state plasma concentrations are achieved within approximately one week following consistent dosing .
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
3-Hydroxy Citalopram has several applications in scientific research:
This compound represents an important area of research within pharmacology, particularly concerning mental health treatments.
3-Hydroxy Citalopram (systematic name: 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile) is a chiral organic molecule with the molecular formula C₂₀H₂₁FN₂O₂ and a molecular weight of 340.39 g/mol. Its core structure retains the dihydroisobenzofuran scaffold of citalopram but features a hydroxyl (-OH) group at the 3-position instead of the carbonyl oxygen (Figure 1). This substitution creates a new stereogenic center, resulting in two enantiomers: (R)-3-Hydroxy Citalopram and (S)-3-Hydroxy Citalopram. Commercially available reference standards typically provide this compound as a racemic mixture (denoted as "MIXED" stereochemistry), with no resolution of enantiomers in routine analytical applications [3] [6].
CN(C)CCCC1(OC(O)C2=C1C=CC(=C2)C#N)C3=CC=C(F)C=C3
[6]. InChI Key: LJPQJFHBFOOIHE-UHFFFAOYSA-N
[6].
Table 1: Key Structural Identifiers of 3-Hydroxy Citalopram
Property | Value | Source/Reference |
---|---|---|
CAS Number | 411221-53-9 | [1] [8] |
Molecular Formula | C₂₀H₂₁FN₂O₂ | [1] [6] |
Molecular Weight | 340.39 g/mol | [1] [8] |
IUPAC Name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile | [6] |
Stereochemistry | Racemic mixture (chiral at C3) | [3] [6] |
The introduction of the hydroxyl group profoundly alters 3-Hydroxy Citalopram’s physicochemical behavior compared to citalopram. While comprehensive experimental data are limited, inferences can be drawn from structural analogs and chromatographic behavior:
The polar hydroxyl group enhances water solubility relative to citalopram. However, the compound remains predominantly soluble in organic solvents (e.g., acetonitrile, methanol), as reflected in its use in HPLC-based analytical methods with mobile phases containing >50% organic modifiers [3].
pKa Values:
The compound exhibits zwitterionic character in alkaline conditions (pH > 10), where the amine is deprotonated and the hydroxyl may ionize.
Stability:
3-Hydroxy Citalopram occupies a distinct niche in citalopram’s chemical ecosystem, differing structurally, functionally, and in origin from both the parent drug and major metabolites:
Citalopram N-Oxide: Formed via oxidation of the tertiary amine; highly polar and photolabile [3].
Table 2: Structural and Functional Comparison with Citalopram and Key Metabolites
Compound | Key Structural Feature | Origin | Pharmacological Activity |
---|---|---|---|
Citalopram | Carbonyl at C3 of dihydrofuran | Parent drug | Potent SSRI (Ki = 1.16 nM) |
3-Hydroxy Citalopram | Hydroxyl at C3 of dihydrofuran | Hydrolytic degradation | Negligible SSRI activity |
Desmethylcitalopram | Demethylated side chain | CYP2C19/3A4 metabolism | Weak SSRI (Ki = 47 nM) |
Citalopram N-Oxide | N-Oxide on dimethylamino group | Photodegradation/CYP450 | Inactive |
Metabolic/Degradation Context:
Detection Significance: Its presence in drug products signals hydrolytic degradation during manufacturing/storage. Validated LC-UV methods resolve it from citalopram and other impurities (e.g., citalopram N-oxide) using C8 columns and buffered acetonitrile mobile phases [3].
Pharmacological Relevance:
Figure 1: Structural Evolution from Citalopram to 3-Hydroxy Citalopram
Citalopram: O (carbonyl) ╱ ...C3 ╲ Furan ring 3-Hydroxy Citalopram: OH (hydroxyl) ╱ ...C3* (chiral center) ╲ Furan ring
The replacement of the carbonyl oxygen with a hydroxyl group at C3 creates a chiral center and reduces lipophilicity.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: